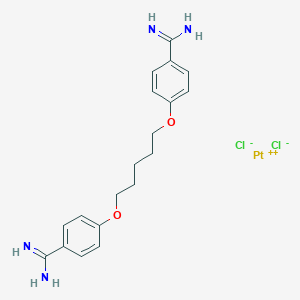
Platinum(II) pentamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum(II) pentamidine, also known as this compound, is a useful research compound. Its molecular formula is C19H24Cl2N4O2Pt and its molecular weight is 606.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Organoplatinum Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
Platinum(II) pentamidine is characterized by its unique molecular structure, which includes a platinum center coordinated to pentamidine. The compound exhibits a formula of C19H24Cl2N4O2Pt, indicating its complex nature and potential for diverse biological interactions .
Mechanism of Action:
- Anticancer Properties: this compound has shown promise in inhibiting cancer cell proliferation by targeting critical pathways involved in tumor growth. It appears to stabilize proteins such as PTEN, which is crucial for regulating cell survival and apoptosis .
- Antimicrobial Activity: The compound has also demonstrated activity against various pathogens, including protozoa and bacteria, suggesting a dual role in both oncology and infectious disease management .
Cancer Therapy
Recent studies have highlighted the anticancer effects of this compound, particularly in ovarian and prostate cancer models. The compound has been shown to:
- Decrease HIF-1α expression, leading to reduced tumor hypoxia and growth .
- Induce apoptosis in cancer cells through mechanisms involving ubiquitin modification .
Case Study: Ovarian Cancer
- In vitro experiments indicated that this compound significantly reduced cell viability in ovarian cancer cell lines by maintaining PTEN stability, which is often compromised in cancer progression .
Infectious Disease Treatment
This compound's origins as a derivative of pentamidine grant it antiprotozoal properties. It has been effective against:
- Trypanosomiasis: Exhibiting activity against Trypanosoma brucei, the causative agent of sleeping sickness.
- Leishmaniasis: Demonstrating efficacy against Leishmania species resistant to conventional treatments.
Case Study: Trypanosomiasis
- In animal models, treatment with this compound resulted in improved survival rates and reduced parasitemia compared to controls .
Data Tables
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Cancer Therapy | Stabilization of PTEN; inhibition of HIF-1α | Reduced cell viability in ovarian cancer cells |
| Infectious Diseases | Antiparasitic activity against protozoa | Improved survival rates in trypanosomiasis models |
Eigenschaften
CAS-Nummer |
101299-67-6 |
|---|---|
Molekularformel |
C19H24Cl2N4O2Pt |
Molekulargewicht |
606.4 g/mol |
IUPAC-Name |
4-[5-(4-carbamimidoylphenoxy)pentoxy]benzenecarboximidamide;platinum(2+);dichloride |
InChI |
InChI=1S/C19H24N4O2.2ClH.Pt/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23;;;/h4-11H,1-3,12-13H2,(H3,20,21)(H3,22,23);2*1H;/q;;;+2/p-2 |
InChI-Schlüssel |
CDEKVYHCRKFQLO-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N.[Cl-].[Cl-].[Pt+2] |
Kanonische SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N.[Cl-].[Cl-].[Pt+2] |
Synonyme |
cis-platinum pentamidine iodide cis-Pt pentamidine iodide cis-Pt(II) pentamidine platinum(II) pentamidine Pt-pent Pt-pentamidine complex |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















